molecular formula C19H19NOS2 B2519889 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide CAS No. 2319877-44-4

2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide

Cat. No.: B2519889
CAS No.: 2319877-44-4
M. Wt: 341.49
InChI Key: IMUPUZWSIGHLCS-UHFFFAOYSA-N
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Description

2-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide is a complex organic compound that features a butanamide backbone with phenyl and thiophene substituents

Mechanism of Action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Thiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene-based analogs continue to be a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . Additionally, amides also have a broad range of different applications in polymers, dyes, and liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Thiophene Substitution: The thiophene rings are incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale batch reactors: for the initial formation of the butanamide backbone.

    Continuous flow reactors:

    Purification processes: such as recrystallization or chromatography to obtain the final pure compound.

Types of Reactions:

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene rings.

    Reduction: Amines from the reduction of the amide group.

    Substitution: Halogenated or nitrated derivatives of the phenyl and thiophene rings.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c1-2-16(14-7-4-3-5-8-14)19(21)20-18(15-10-12-22-13-15)17-9-6-11-23-17/h3-13,16,18H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUPUZWSIGHLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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